molecular formula C19H37NO7 B12308988 [1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol

[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol

Cat. No.: B12308988
M. Wt: 391.5 g/mol
InChI Key: WSIXZTYJDDDXDX-UHFFFAOYSA-N
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Description

[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol: is a complex organic compound with a molecular formula of C₁₉H₃₇NO₇. This compound is a polyethylene glycol (PEG)-based PROTAC linker, which can be used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras).

Preparation Methods

The synthesis of [1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol involves multiple steps. The synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and polyethylene glycol (PEG) chains.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Scientific Research Applications

[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol: has several scientific research applications:

    Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells.

    Biology: The compound is used in biological studies to investigate protein-protein interactions and the mechanisms of protein degradation.

    Medicine: In medicinal chemistry, it is used to develop new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of [1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol involves its role as a PROTAC linker. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, resulting in the selective degradation of the target protein.

Comparison with Similar Compounds

[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol: can be compared with other similar compounds, such as:

    THP-PEG4-Pyrrolidine (N-Me)-CH2OH: This compound is also a PEG-based PROTAC linker with similar properties and applications.

    4,4’-Difluorobenzophenone: Although not a PROTAC linker, this compound is used in the synthesis of high-performance polymers like PEEK.

    4-Methoxyphenethylamine: This compound is used in various chemical transformations and has applications in the synthesis of biologically relevant molecules.

Properties

Molecular Formula

C19H37NO7

Molecular Weight

391.5 g/mol

IUPAC Name

[1-methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C19H37NO7/c1-20-15-18(14-17(20)16-21)25-12-10-23-8-6-22-7-9-24-11-13-27-19-4-2-3-5-26-19/h17-19,21H,2-16H2,1H3

InChI Key

WSIXZTYJDDDXDX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2

Origin of Product

United States

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